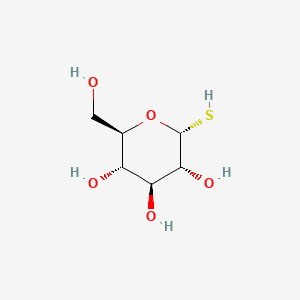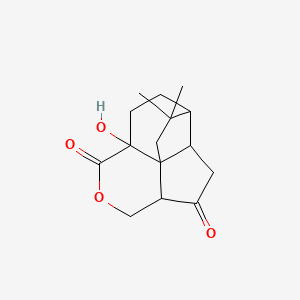
N-(8-Aminooctyl)actinomycin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-Aminooctyl)actinomycin D: is a derivative of actinomycin D, a well-known antibiotic and anticancer agent. Actinomycin D is produced by the bacterium Streptomyces parvulus and is known for its ability to bind to DNA and inhibit RNA synthesis. The modification with an 8-aminooctyl group enhances its properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Aminooctyl)actinomycin D typically involves the following steps:
Starting Material: Actinomycin D is used as the starting material.
Modification: The 8-aminooctyl group is introduced through a series of chemical reactions. This often involves the use of protecting groups to ensure selective modification.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
N-(8-Aminooctyl)actinomycin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, N-(8-Aminooctyl)actinomycin D is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.
Biology
In biology, this compound is used to investigate the mechanisms of DNA transcription and replication. It serves as a tool to study the interactions between small molecules and DNA.
Medicine
In medicine, this compound is explored for its potential as an anticancer agent. Its ability to inhibit RNA synthesis makes it a candidate for cancer therapy, particularly in targeting rapidly dividing cells.
Industry
In industry, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
N-(8-Aminooctyl)actinomycin D exerts its effects by binding to DNA and inhibiting RNA polymerase, thereby blocking RNA synthesis. This leads to the inhibition of protein synthesis and cell growth. The molecular targets include the DNA double helix and RNA polymerase, and the pathways involved are related to transcription regulation.
相似化合物的比较
Similar Compounds
Actinomycin D: The parent compound, known for its DNA-binding properties and use in cancer therapy.
Dactinomycin: Another derivative of actinomycin D, used in chemotherapy.
Mitomycin C: An antibiotic and anticancer agent with similar DNA-binding properties.
Uniqueness
N-(8-Aminooctyl)actinomycin D is unique due to the presence of the 8-aminooctyl group, which enhances its DNA-binding affinity and biological activity. This modification distinguishes it from other similar compounds and provides unique advantages in scientific research and therapeutic applications.
属性
CAS 编号 |
78542-43-5 |
|---|---|
分子式 |
C70H103N13O16 |
分子量 |
1382.6 g/mol |
IUPAC 名称 |
2-(8-aminooctylamino)-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C70H103N13O16/c1-35(2)49-67(93)82-31-23-25-44(82)65(91)78(13)33-46(84)80(15)56(37(5)6)69(95)97-41(11)51(63(89)74-49)76-61(87)43-28-27-39(9)59-53(43)73-55-48(54(58(86)40(10)60(55)99-59)72-30-22-20-18-17-19-21-29-71)62(88)77-52-42(12)98-70(96)57(38(7)8)81(16)47(85)34-79(14)66(92)45-26-24-32-83(45)68(94)50(36(3)4)75-64(52)90/h27-28,35-38,41-42,44-45,49-52,56-57,72H,17-26,29-34,71H2,1-16H3,(H,74,89)(H,75,90)(H,76,87)(H,77,88) |
InChI 键 |
AWKHADUEGWKULV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NCCCCCCCCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
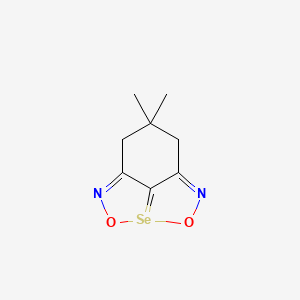
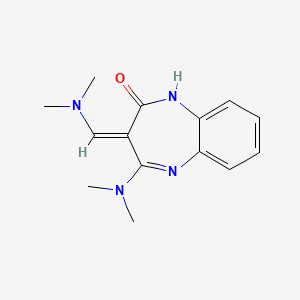
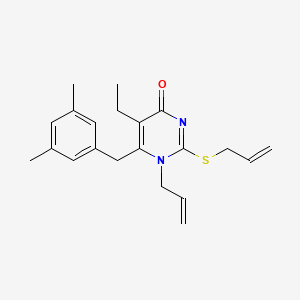

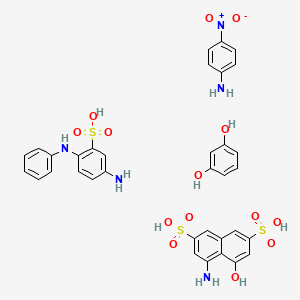
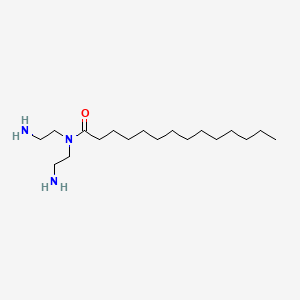
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
